molecular formula C14H11NO4S B14657454 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene CAS No. 40807-05-4

1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene

Cat. No.: B14657454
CAS No.: 40807-05-4
M. Wt: 289.31 g/mol
InChI Key: QPDCKELHZKDQNP-MDZDMXLPSA-N
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Description

1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a benzenesulfonyl group, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a benzene derivative followed by sulfonylation and subsequent ethenylation. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to further functionalization. The ethenyl group can participate in conjugation, affecting the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-nitrobenzene
  • 1-[(E)-2-(benzenesulfonyl)ethenyl]-2-nitrobenzene
  • 1-[(E)-2-(benzenesulfonyl)ethenyl]-3-aminobenzene

Uniqueness

The combination of a nitro group, sulfonyl group, and ethenyl group on the benzene ring provides distinct electronic and steric properties that differentiate it from other similar compounds .

Properties

CAS No.

40807-05-4

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene

InChI

InChI=1S/C14H11NO4S/c16-15(17)13-6-4-5-12(11-13)9-10-20(18,19)14-7-2-1-3-8-14/h1-11H/b10-9+

InChI Key

QPDCKELHZKDQNP-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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